Dapagliflozin Impurity 1, chemically known as 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone, is a synthetic compound identified as an impurity during the production of dapagliflozin. [] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. Impurities like Dapagliflozin Impurity 1 can arise during various stages of drug manufacturing and can potentially impact the safety and efficacy of the final drug product. [] Therefore, understanding and controlling the levels of such impurities is crucial in pharmaceutical development and quality control.
Dapagliflozin Impurity 1 is a chemical compound associated with the pharmaceutical agent dapagliflozin, which is primarily utilized in the treatment of type 2 diabetes. This impurity can arise during the synthesis of dapagliflozin and is significant for quality control in pharmaceutical manufacturing. Understanding its source, classification, and implications is crucial for ensuring the safety and efficacy of dapagliflozin products.
Dapagliflozin Impurity 1 typically originates from the synthetic pathways used to produce dapagliflozin. The synthesis often involves complex organic reactions, where various by-products, including impurities, can form. These impurities can affect the pharmacological profile of the drug and necessitate rigorous testing and purification processes to ensure compliance with regulatory standards.
Dapagliflozin Impurity 1 falls under the category of pharmaceutical impurities, specifically those related to the synthesis of glycoside compounds. It is essential to classify such impurities to understand their potential impact on drug safety and effectiveness.
The synthesis of Dapagliflozin Impurity 1 involves several organic reactions that can include protection and deprotection steps, condensation reactions, and specific reagents that facilitate the formation of desired functional groups.
The synthesis process typically requires careful control of reaction conditions such as temperature and solvent choice. For example, n-Butyllithium is often employed at low temperatures (around -78 °C) to facilitate specific reactions while minimizing side reactions that could lead to impurities .
Dapagliflozin Impurity 1 shares structural similarities with dapagliflozin but differs in specific functional groups or stereochemistry. The molecular formula may reflect variations in substituents or configurations around chiral centers.
The molecular weight of Dapagliflozin Impurity 1 is approximately 408.87 g/mol, similar to its parent compound. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm its identity and purity .
Dapagliflozin Impurity 1 can participate in various chemical reactions typical for organic compounds:
Understanding the reactivity of Dapagliflozin Impurity 1 helps in developing purification strategies and determining its stability under different conditions.
Relevant data from studies indicate that impurities can significantly affect drug formulation stability and efficacy .
Dapagliflozin Impurity 1 serves primarily as a reference standard in analytical chemistry for quality control purposes within pharmaceutical development. Its characterization aids in:
Pharmaceutical impurities are substances coexisting with the active pharmaceutical ingredient (API) that lack therapeutic properties. Regulatory agencies—including the FDA and EMA—classify impurities according to ICH Q3A(R2) and Q3B(R2) guidelines into three categories: organic impurities (process- and degradation-related), inorganic impurities (catalysts, reagents), and residual solvents [3] [5]. For SGLT2 inhibitors like dapagliflozin, stringent thresholds are enforced:
Impurity profiling is integral to dapagliflozin's quality control, directly impacting drug efficacy and stability. Dapagliflozin impurities arise from synthesis intermediates, byproducts, or degradation pathways. Rigorous profiling involves:
Dapagliflozin Impurity 1, designated as a process-related impurity, is structurally identified as (5-Bromo-2-chlorophenyl)(2-ethoxyphenyl)methanone (IUPAC name) [1]. Key identifiers include:
Table 1: Nomenclature and Regulatory Details of Dapagliflozin Impurity 1
Property | Value | Source |
---|---|---|
IUPAC Name | (5-Bromo-2-chlorophenyl)(2-ethoxyphenyl)methanone | [1] |
CAS Registry Number | 1404477-10-6 (primary) | [1] |
Molecular Formula | C₁₅H₁₂BrClO₂ | [1] |
Molecular Weight | 339.61 g/mol | [1] |
Regulatory Monograph | EP 3137, EP 3175 | [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7